

Valnemulin and Tiamulin: A Comparative Guide on Efficacy Against *Brachyspira hyodysenteriae*

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Compound of Interest

Compound Name: *Valnemulin Hydrochloride*

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This guide provides a detailed comparison of the efficacy of two key pleuromutilin antibiotics, valnemulin and tiamulin, against *Brachyspira hyodysenteriae*, the causative agent of swine dysentery. The information presented herein is a synthesis of publicly available experimental data.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of valnemulin and tiamulin against *B. hyodysenteriae* is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Multiple studies have consistently demonstrated that both valnemulin and tiamulin are highly potent against this pathogen. In most cases, the MICs of valnemulin are generally a few dilution steps lower than those of tiamulin, indicating a greater in vitro activity.[\[1\]](#)

The following tables summarize MIC data from various studies, showcasing the comparative potency of the two drugs.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values for Valnemulin and Tiamulin against *Brachyspira hyodysenteriae*

Antibiotic	Country/Region	Year of Isolation	No. of Isolates	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Tiamulin	Czech Republic	1997-1998	100	0.062	0.25	[Lobová et al., 2004] [2]
Czech Republic		1999-2001	100	1.0	4.0	[Lobová et al., 2004] [2]
Poland		2006-2010	21	0.5	1.0	[Żmudzki et al., 2012][3]
Valnemulin	Czech Republic	1997	100	≤0.031	≤0.031	[Lobová et al., 2004] [2]
Czech Republic		2001	100	2.0	8.0	[Lobová et al., 2004] [2]
Poland		2006-2010	21	Not explicitly stated, but 66.8% susceptible at ≤1.0 µg/mL	Not explicitly stated, but 33.2% intermediate	[Żmudzki et al., 2012][3]

Table 2: Range of MIC Values for Valnemulin and Tiamulin against *Brachyspira hyodysenteriae*

Antibiotic	Country/Region	Year of Isolation	No. of Isolates	MIC Range (μ g/mL)	Reference
Tiamulin	Sweden	1990-2010	Not specified	$\leq 0.016 - >8$	[Pringle et al., 2012][4]
USA	2013-2022	Not specified	$\leq 0.06 - >8$		[Gabler et al., 2023][5]
Valnemulin	Sweden	1990-2010	Not specified	$\leq 0.016 - 4$	[Pringle et al., 2012][4]
USA	2013-2022	Not specified	Not specified		[Gabler et al., 2023][5]

It is important to note that a trend of increasing MIC values for both drugs has been observed over time in some regions, reflecting the development of decreased susceptibility.[2][6]

In Vivo and Clinical Efficacy

While in vitro data provides a strong indication of antimicrobial activity, in vivo and clinical studies are essential to determine true therapeutic efficacy.

Tiamulin has been extensively studied in both experimental and field settings for the treatment and prevention of swine dysentery. Clinical trials have demonstrated that tiamulin administered in feed or drinking water is highly effective in controlling the clinical signs of the disease, including diarrhea and dehydration.[7][8][9] Efficacy has been evaluated based on improvements in general appearance, reduction in mortality, and enhanced performance metrics such as average daily gain and feed conversion efficiency.[7] For instance, three field trials showed that tiamulin at 30 ppm in feed was highly effective in preventing the clinical signs of dysentery.[8][9]

Valnemulin is also approved for the treatment and prevention of swine dysentery and has been shown to be highly effective.[1][10] It is recognized for its high activity against *B. hyodysenteriae*.[11]

A direct, head-to-head comparative clinical trial with detailed, quantitative outcomes such as mortality rates, growth performance, and fecal scores under the same experimental conditions

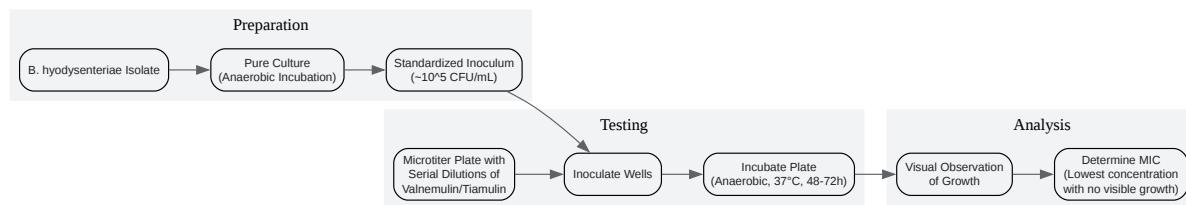
was not identified in the available literature. Such a study would be invaluable for a definitive comparison of the *in vivo* efficacy of these two important antimicrobials.

Experimental Protocols

The determination of *in vitro* efficacy through MIC testing is a standardized process. The following outlines the general methodologies used in the cited studies.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

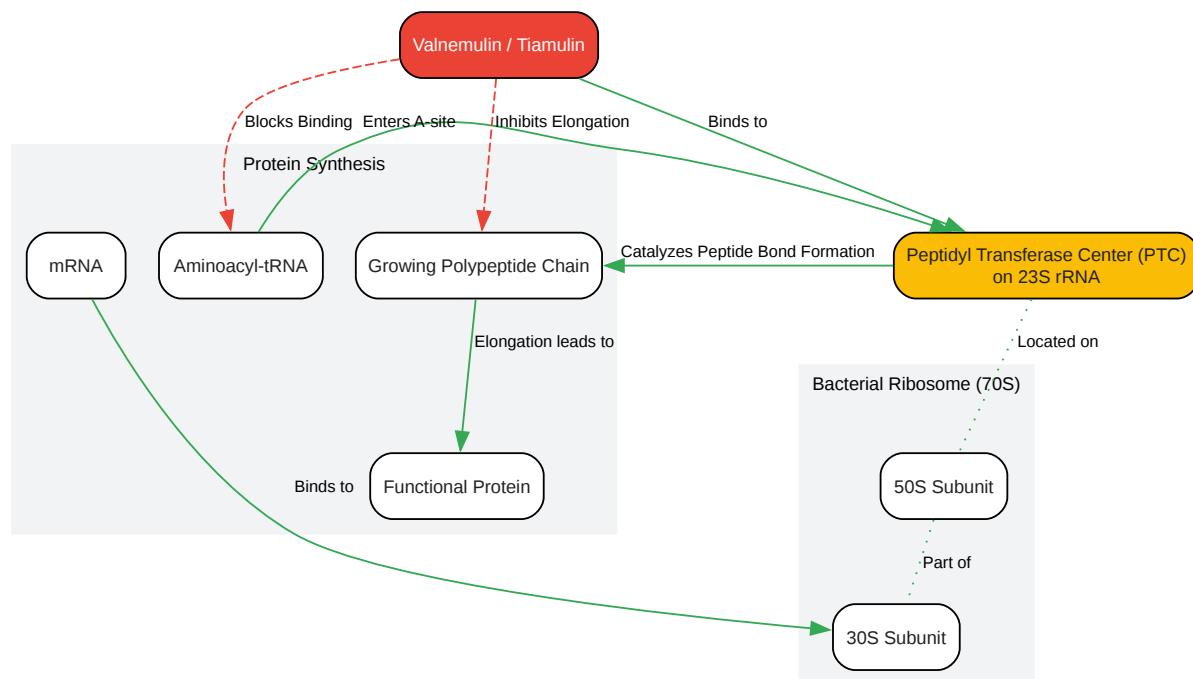
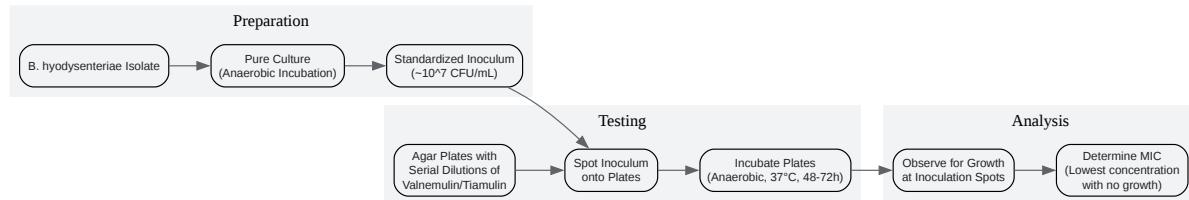


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Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid agar medium.



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